(E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol
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Overview
Description
(E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol is a synthetic organic compound with the molecular formula C13H8Br2ClNO. This compound is characterized by the presence of bromine, chlorine, and phenol functional groups, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Mode of Action
Similar compounds have been found to interact with multiple receptors, indicating a potential for diverse biological activities .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
It’s important to note that environmental factors such as ph, temperature, and the presence of other molecules can potentially affect the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol typically involves the condensation reaction between 2,4-dibromo-6-hydroxybenzaldehyde and 3-chloroaniline. The reaction is carried out in an ethanol solvent with a few drops of glacial acetic acid as a catalyst. The mixture is refluxed for several hours, and the product is obtained after the evaporation of the solvent and recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
(E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol: Similar structure but with chlorine instead of bromine atoms.
4-bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol: Similar structure with one bromine atom instead of two.
Uniqueness
(E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of bromine and chlorine atoms provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
2,4-dibromo-6-[(3-chlorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2ClNO/c14-9-4-8(13(18)12(15)5-9)7-17-11-3-1-2-10(16)6-11/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFSZZUUNNLMGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=CC2=C(C(=CC(=C2)Br)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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